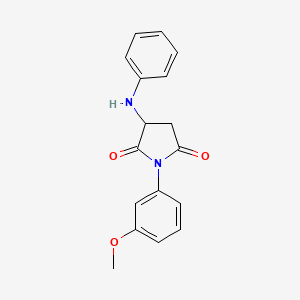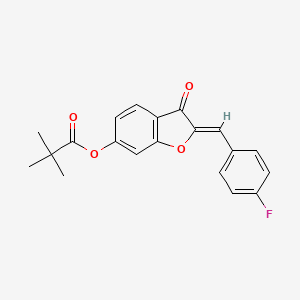![molecular formula C24H23Cl2N3S B12204591 5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12204591.png)
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Attachment of the chlorobenzylsulfanyl group: This step involves the nucleophilic substitution reaction where the chlorobenzylsulfanyl group is attached to the core structure.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.
Chemical Research: The compound is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.
Pathway Modulation: It can affect various cellular pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine: This compound shares the tert-butyl and chlorophenyl groups but has a different core structure.
C-3,5-disubstituted imidazo[2,1-b]thiazoles: These compounds have similar substituents but differ in the heterocyclic core.
Uniqueness
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C24H23Cl2N3S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[(2-chlorophenyl)methylsulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H23Cl2N3S/c1-15-22(16-9-11-18(25)12-10-16)23-27-20(24(2,3)4)13-21(29(23)28-15)30-14-17-7-5-6-8-19(17)26/h5-13H,14H2,1-4H3 |
InChI Key |
GMEMLVNOEWRJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12204523.png)
![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-(3-bromo-phenyl)-methanone](/img/structure/B12204529.png)

![N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12204532.png)
![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12204535.png)
![3-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12204536.png)
![1-(4-Fluorophenyl)-2-({5-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12204538.png)
![2-(2-chlorophenyl)-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12204543.png)
![5-tert-butyl-N-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204546.png)
![2-(2,6-dichlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12204561.png)

![2,6-Dimethyl-4-{[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine](/img/structure/B12204579.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204586.png)
